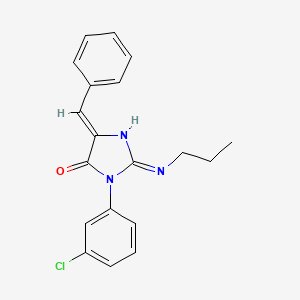![molecular formula C20H23N3O2S B13377596 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with N,N-dimethylbenzene-1,4-diamine . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the Schiff base ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines .
科学的研究の応用
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
作用機序
The mechanism of action of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as DNA and proteins. The compound binds to the grooves of the DNA double helix, potentially interfering with DNA replication and transcription . Additionally, it may interact with plasma proteins, enhancing its bioavailability and therapeutic potential .
類似化合物との比較
Similar Compounds
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of both diethylamino and dimethylphenyl groups, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C20H23N3O2S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23(6-2)18-10-8-15(25-18)12-17-19(24)22-20(26-17)21-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,21,22,24)/b17-12- |
InChIキー |
MMTIFRDUKBOOFA-ATVHPVEESA-N |
異性体SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
正規SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377517.png)
![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B13377530.png)
![4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B13377537.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377565.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377566.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13377574.png)
![(1E)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbutanimidate](/img/structure/B13377576.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B13377577.png)
![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B13377589.png)
